Density & Thermal Stability Comparison
The introduction of a 3-hydroxyl group to the pyrrolidine ring increases molecular weight and alters intermolecular interactions, resulting in higher predicted density and a significantly higher boiling point compared to the non-hydroxylated analog 1-(4-aminophenyl)pyrrolidine. This difference impacts storage, handling, and purification protocols [1].
+19.2% Boiling Pt
| Evidence Dimension | Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.2 ± 0.1 g/cm³ (predicted); Boiling Point: 394.3 ± 37.0 °C at 760 mmHg (predicted) [1] |
| Comparator Or Baseline | 1-(4-Aminophenyl)pyrrolidine (CAS 2632-65-7): Density: 1.109 g/cm³ (predicted); Boiling Point: 330.8 °C at 760 mmHg (predicted) |
| Quantified Difference | Density: +0.091 g/cm³ (+8.2%); Boiling Point: +63.5 °C (+19.2%) |
| Conditions | Predicted physicochemical properties; not experimentally measured values. |
Why This Matters
The higher density and boiling point of the target compound suggest stronger intermolecular forces, which may influence solvent selection during synthesis and crystallization, and indicate potential differences in thermal stability during storage or high-temperature reactions.
- [1] ChemSrc. 1-(4-Aminophenyl)-3-pyrrolidinol (CAS 503457-32-7). View Source
